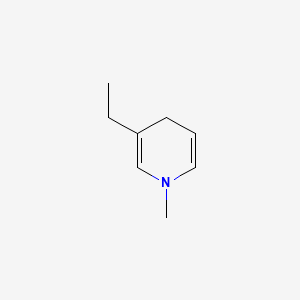
3-ethyl-1-methyl-4H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-methyl-4H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in the treatment of hypertension.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
126159-43-1 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.199 |
IUPAC-Name |
3-ethyl-1-methyl-4H-pyridine |
InChI |
InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |
InChI-Schlüssel |
HSWOLWFFOGBKCA-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C=CC1)C |
Synonyme |
Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















